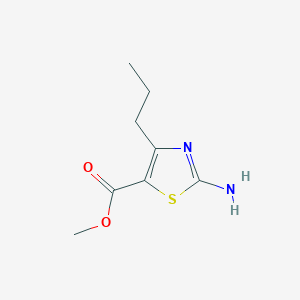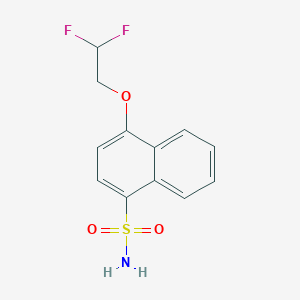![molecular formula C4H11ClFNO2 B13507215 O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C4H11ClFNO2 and a molecular weight of 159.59 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 2-(2-fluoroethoxy)ethyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamines.
Aplicaciones Científicas De Investigación
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and other derivatives.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and alter biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine: A simpler analog with similar reactivity but lacks the fluoroethoxy group.
N-methylhydroxylamine: Contains a methyl group instead of the fluoroethoxy group.
O-benzylhydroxylamine: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts where other hydroxylamine derivatives may not be suitable .
Propiedades
Fórmula molecular |
C4H11ClFNO2 |
|---|---|
Peso molecular |
159.59 g/mol |
Nombre IUPAC |
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H10FNO2.ClH/c5-1-2-7-3-4-8-6;/h1-4,6H2;1H |
Clave InChI |
NWSGWEWPFRXFTK-UHFFFAOYSA-N |
SMILES canónico |
C(CON)OCCF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
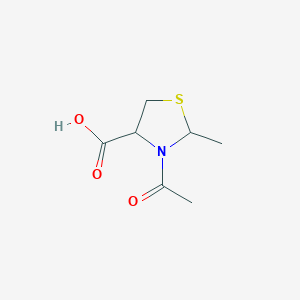

![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
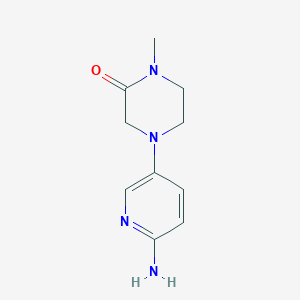
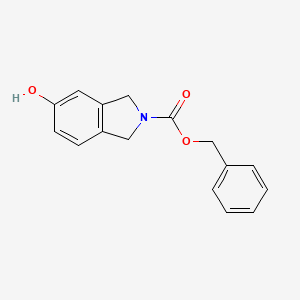
![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
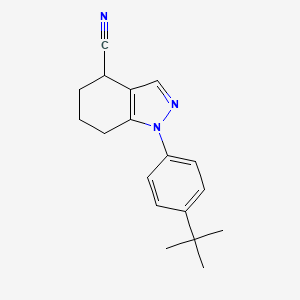
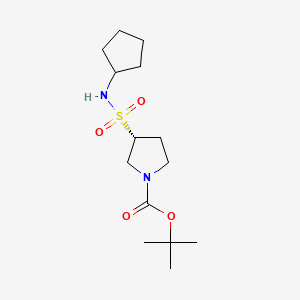
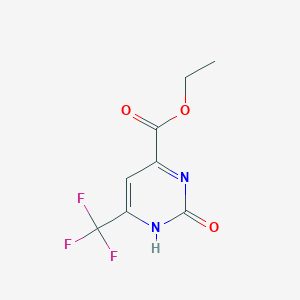
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
